![molecular formula C7H10ClNO5 B13608220 Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate is an organic compound with the molecular formula C7H10ClNO5 It is a derivative of glycine and is characterized by the presence of a chlorocarbonyl group and a methoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate typically involves the reaction of glycine derivatives with chlorocarbonyl and methoxy-oxoethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and purification steps, such as distillation or crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy-oxoethyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: Lacks the chlorocarbonyl group, resulting in different reactivity and applications.
Methyl 2-(2-chlorophenyl)acetate: Contains a chlorophenyl group instead of a chlorocarbonyl group, leading to distinct chemical properties and uses
Uniqueness
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate is unique due to the presence of both chlorocarbonyl and methoxy-oxoethyl groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H10ClNO5 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
methyl 2-[carbonochloridoyl-(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C7H10ClNO5/c1-13-5(10)3-9(7(8)12)4-6(11)14-2/h3-4H2,1-2H3 |
InChI Key |
CXLHQNWMLWHVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


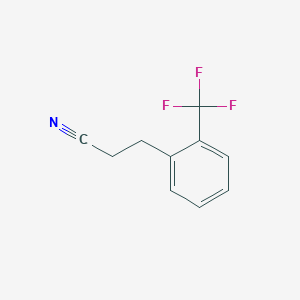
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
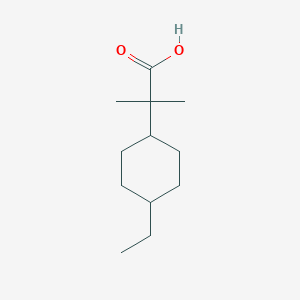


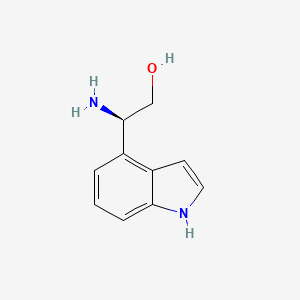
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
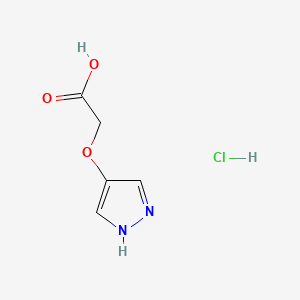
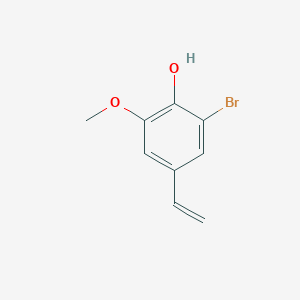
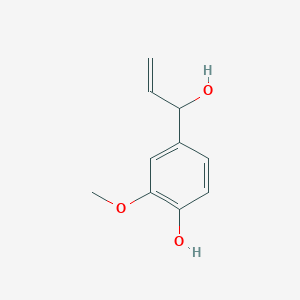
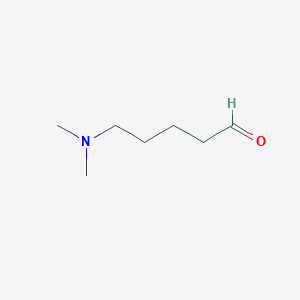

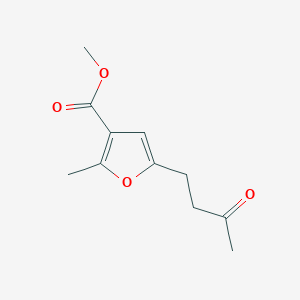
![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
